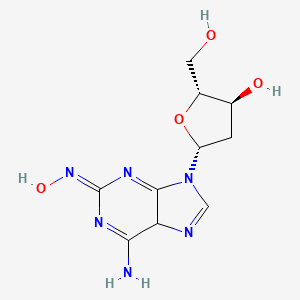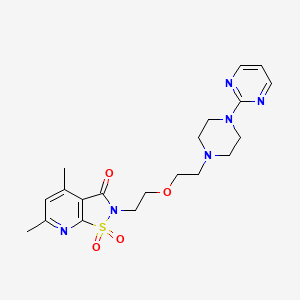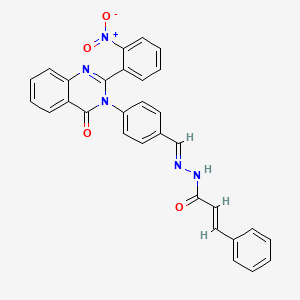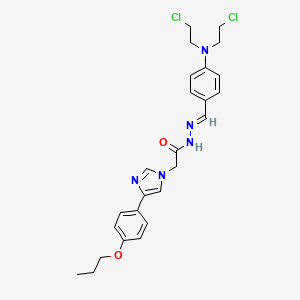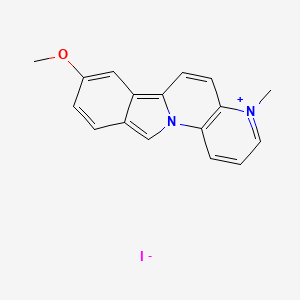
8-Methoxy-4-methyl-11H-pyrido(3,2-a)carbazolium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methoxy-4-methyl-11H-pyrido(3,2-a)carbazolium iodide is a heterocyclic compound with a complex structure. It is known for its unique chemical properties and potential applications in various scientific fields. The compound is characterized by its pyrido[3,2-a]carbazolium core, which is substituted with methoxy and methyl groups, and is paired with an iodide ion.
Preparation Methods
The synthesis of 8-Methoxy-4-methyl-11H-pyrido(3,2-a)carbazolium iodide typically involves multi-step organic reactions. The synthetic route often starts with the formation of the pyrido[3,2-a]carbazole skeleton, followed by the introduction of methoxy and methyl groups. The final step involves the addition of an iodide ion to form the iodide salt. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
8-Methoxy-4-methyl-11H-pyrido(3,2-a)carbazolium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxy and methyl groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
8-Methoxy-4-methyl-11H-pyrido(3,2-a)carbazolium iodide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 8-Methoxy-4-methyl-11H-pyrido(3,2-a)carbazolium iodide involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
8-Methoxy-4-methyl-11H-pyrido(3,2-a)carbazolium iodide can be compared with other similar compounds, such as:
Pyrrolo[2,3-d]pyrimidine derivatives: These compounds share a similar heterocyclic structure and are used in the synthesis of novel heterocyclic systems.
Triazaacenaphthylene derivatives: These compounds are known for their biological activities and are used in medicinal chemistry. The uniqueness of this compound lies in its specific substitution pattern and the presence of the iodide ion, which imparts distinct chemical and biological properties.
Properties
CAS No. |
102852-72-2 |
|---|---|
Molecular Formula |
C17H15IN2O |
Molecular Weight |
390.22 g/mol |
IUPAC Name |
8-methoxy-4-methylisoindolo[2,1-a][1,5]naphthyridin-4-ium;iodide |
InChI |
InChI=1S/C17H15N2O.HI/c1-18-9-3-4-17-16(18)8-7-15-14-10-13(20-2)6-5-12(14)11-19(15)17;/h3-11H,1-2H3;1H/q+1;/p-1 |
InChI Key |
WWQBFLFOROWPAR-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1=CC=CC2=C1C=CC3=C4C=C(C=CC4=CN23)OC.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



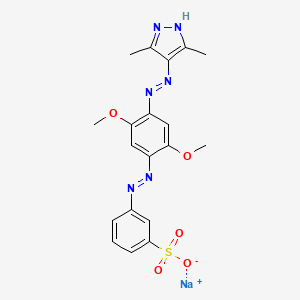
![1-[2-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-3-tetradecylpyrrolidine-2,5-dione](/img/structure/B12711303.png)
![N-[2-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]ethyl]-2,6-dimethyl-3-nitropyridin-4-amine;trihydrochloride](/img/structure/B12711320.png)

![Ammonium bis[3,3,4,4,5,5,6,6,7,7,8,8,9,10,10,10-hexadecafluoro9-(trifluoromethyl)decyl] phosphate](/img/structure/B12711344.png)

